molecular formula C14H19NO5 B2510634 (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid CAS No. 16825-27-7

(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Cat. No. B2510634
CAS RN: 16825-27-7
M. Wt: 281.308
InChI Key: VIQGMKBBYLJABC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid” is a complex organic compound. The molecule contains a total of 36 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 2 aromatic ethers . The chemical formula is C13H17NO5 .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 36 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It also contains a variety of bond types, including aromatic bonds and double bonds .


Chemical Reactions Analysis

The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.2 g/mol . It also has a variety of bond types, including aromatic bonds and double bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The compound has been a part of various synthesis techniques. For instance, it was involved in the synthesis of 4-O-Methyl-N-acetylneuraminic acid through a series of reactions including O-methylation, desulfuration, and Wittig reaction, demonstrating its utility in complex organic syntheses (Beau, Sinaÿ, Kamerling, & Vliegenthart, 1978).

  • Chemical Reactions and Derivatives : This compound has been used in reactions leading to various derivatives. For example, reactions involving 2-acetamido-2-deoxy-d-glucose have led to the production of di-O-isopropylidene-aldehydo-d-glucose dimethyl or dibenzyl acetal (Hasegawa & Kiso, 1980).

Pharmacological Research

  • Active Pharmaceutical Ingredients : Studies have shown its involvement in the pharmacological sector, like the effects of solvents on polymorphism and shape of mefenamic acid crystals. Mefenamic acid, structurally related, is an active pharmaceutical compound (Mudalip et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGMKBBYLJABC-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.